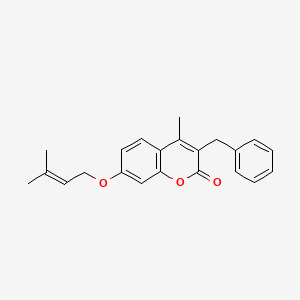![molecular formula C25H26O5 B5079451 [4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone](/img/structure/B5079451.png)
[4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone typically involves a multi-step process. One common method starts with the reaction of 4-methylphenol with 2-chloroethylsulfonate to form an intermediate, which is then further reacted with other reagents to achieve the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 2-Ethoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Uniqueness
What sets [4-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone apart from similar compounds is its unique combination of ether linkages and methoxy groups. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
[4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-19-8-13-23(24(18-19)27-2)30-17-15-28-14-16-29-22-11-9-21(10-12-22)25(26)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVOTAWDEVETTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
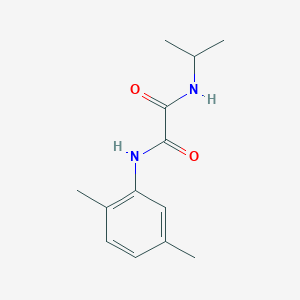
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5079381.png)
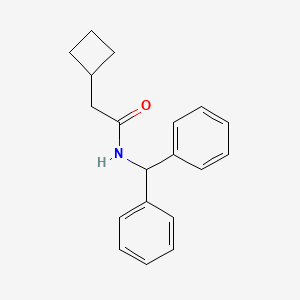
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5079393.png)
![2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide](/img/structure/B5079400.png)
![(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B5079407.png)
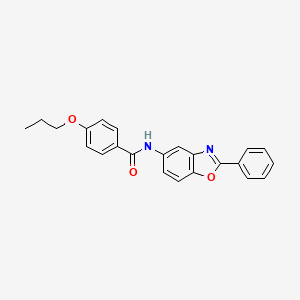
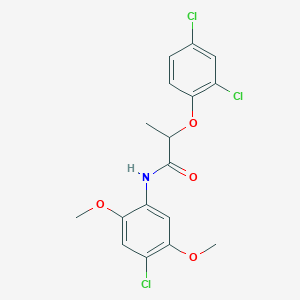
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079433.png)
![1-Adamantyl-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B5079448.png)
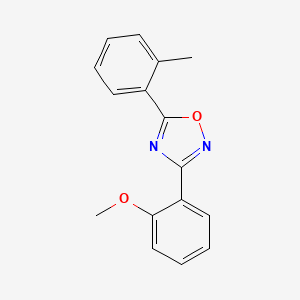

![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5079466.png)
